

GSK805 in Experimental Autoimmune Encephalomyelitis (EAE) Models: A Technical Guide

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Compound of Interest

Compound Name: GSK805

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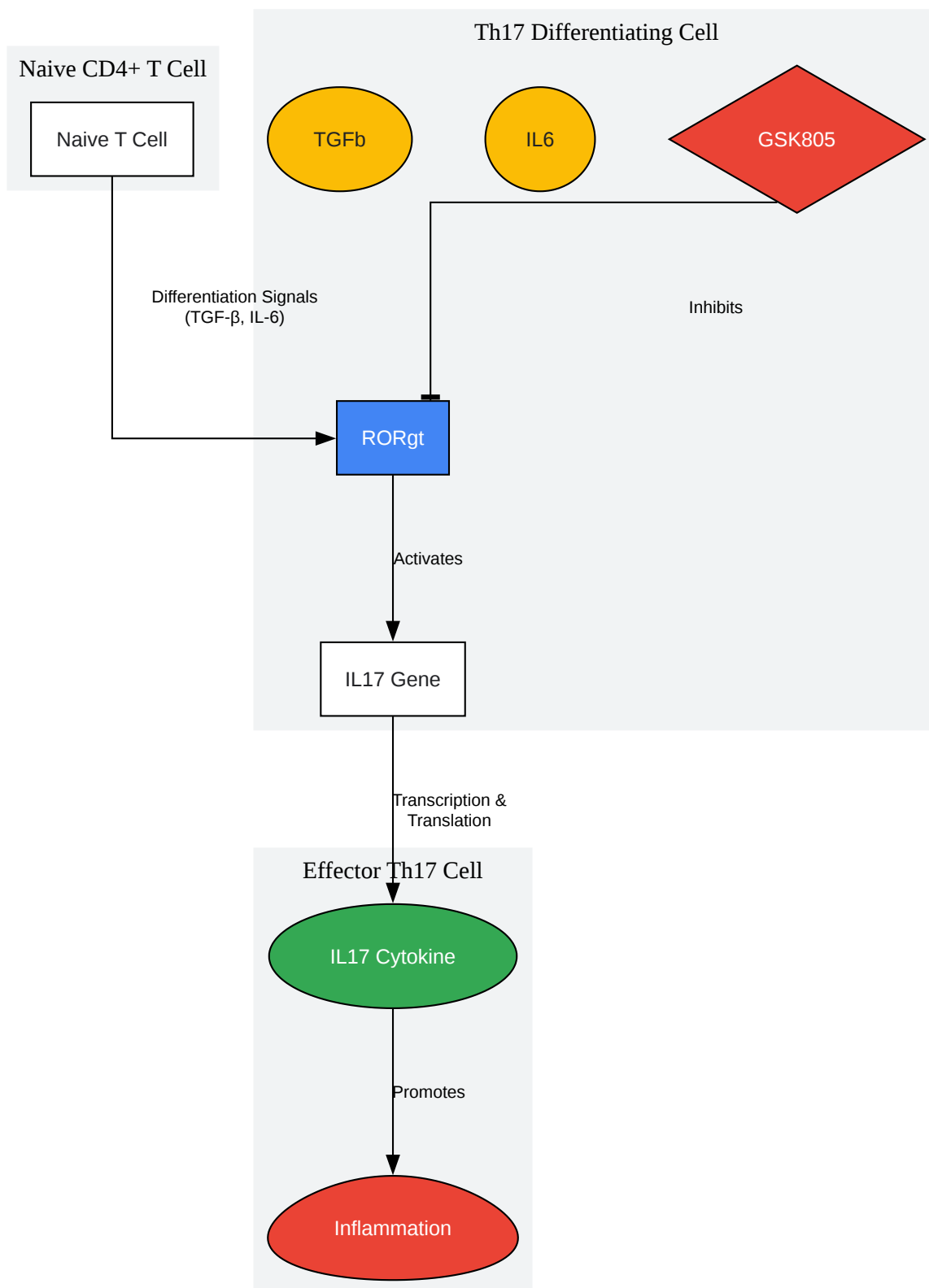
Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is the most widely utilized animal model for the human inflammatory demyelinating disease, multiple sclerosis (MS). A key player in the pathogenesis of EAE and MS is the T helper 17 (Th17) cell subset, characterized by its production of pro-inflammatory cytokines such as Interleukin-17 (IL-17). The differentiation and function of Th17 cells are critically dependent on the nuclear receptor retinoic acid receptor-related orphan receptor gamma t (RORyt). Consequently, RORyt has emerged as a promising therapeutic target for Th17-mediated autoimmune diseases.

GSK805 is an orally active and CNS penetrant small molecule inhibitor of RORyt.[1] It has been shown to potently inhibit the development and function of Th17 cells and ameliorate disease severity in preclinical EAE models, making it a compound of significant interest for the development of novel MS therapies.[2] This technical guide provides an in-depth overview of the use of **GSK805** in EAE models, compiling quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: RORyt Antagonism

GSK805 functions as a potent antagonist of ROR γ t. By binding to the ligand-binding domain of ROR γ t, **GSK805** inhibits its transcriptional activity. This, in turn, suppresses the expression of key genes required for Th17 cell differentiation and the production of IL-17.[2]



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Caption: GSK805 Signaling Pathway in Th17 Cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of **GSK805** in in vitro and in vivo EAE models.

Table 1: In Vitro Efficacy of GSK805 on Th17 Cell Differentiation

Compound	Concentration (μM)	Effect on IL-17 Production	Reference
GSK805	0.5	Comparable inhibition to 2.5 μM TMP778	[2]
TMP778	2.5	Strong inhibition	[2]

Data is based on intracellular cytokine staining of naïve CD4+ T cells activated under Th17-polarizing conditions for 4 days.[\[2\]](#)

Table 2: In Vivo Efficacy of GSK805 in MOG35-55-Induced EAE in C57BL/6 Mice

Treatment	Dosage	Administration Route	Dosing Regimen	Effect on EAE Severity	Reference
GSK805	10 mg/kg	Oral	Daily from day 0	Efficiently ameliorated the severity of EAE (p<0.01)	[2]
GSK805	30 mg/kg	Oral	Not specified	Strongly inhibited Th17 cell responses in the CNS	[1] [2]
Vehicle	Not applicable	Oral	Daily from day 0	Progressive EAE development	[2]

Table 3: Effect of GSK805 on CNS-Infiltrating T Cells in EAE Mice (Day 14)

Treatment	Dosage	IFN γ -IL-17+ T cells in CNS	IFN γ +IL-17+ T cells in CNS	TNF- α + T cells in CNS	Reference
GSK805	30 mg/kg	Significantly reduced (p<0.001)	Significantly reduced (p<0.001)	No significant alteration	[2]
Vehicle	Not applicable	Elevated levels	Elevated levels	Elevated levels	[2]

CNS-infiltrating cells were isolated on day 14 post-EAE induction and analyzed by intracellular cytokine staining.[\[2\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

EAE Induction in C57BL/6 Mice

This protocol describes the active induction of EAE using Myelin Oligodendrocyte Glycoprotein (MOG)35-55 peptide.

Materials:

- C57BL/6 mice (female, 8-12 weeks old)
- MOG35-55 peptide (MEVGWYRSPFSRVVHLYRNGK)
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS)
- Syringes and needles

Procedure:

- **Antigen Emulsion Preparation:** On the day of immunization, prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55 in PBS, emulsified with an equal volume of CFA containing 4 mg/mL of M. tuberculosis. Emulsify by repeatedly drawing the mixture into and expelling it from a syringe until a thick, stable emulsion is formed.
- **Immunization (Day 0):** Anesthetize the mice. Subcutaneously inject a total of 200 μ L of the MOG35-55/CFA emulsion, typically distributed over two sites on the flank.
- **Pertussis Toxin Administration (Day 0 and Day 2):** On the day of immunization (Day 0), administer 100-200 ng of PTX in 200 μ L of PBS via intraperitoneal (i.p.) injection. Repeat the PTX injection on Day 2 post-immunization.
- **Clinical Scoring:** Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE. Use a standardized scoring system:

- 0: No clinical signs
- 1: Limp tail
- 2: Hind limb weakness
- 3: Complete hind limb paralysis
- 4: Hind and forelimb paralysis
- 5: Moribund or dead

GSK805 Administration (Oral Gavage)

Materials:

- **GSK805**
- Vehicle (e.g., corn oil with DMSO)
- Oral gavage needles (stainless steel or flexible plastic, appropriate size for mice)
- Syringes

Procedure:

- **Preparation of Dosing Solution:** Prepare a homogenous suspension of **GSK805** in the chosen vehicle at the desired concentration (e.g., for a 10 mg/kg dose in a 20g mouse, prepare a 1 mg/mL solution to administer 200 µL).
- **Animal Restraint:** Gently but firmly restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
- **Gavage Needle Insertion:** Gently insert the gavage needle into the mouth, passing it over the tongue and into the esophagus. The needle should advance without resistance.
- **Compound Administration:** Slowly administer the calculated volume of the **GSK805** solution.

- Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.

In Vitro Th17 Cell Differentiation

Materials:

- Spleens and lymph nodes from C57BL/6 mice
- CD4+ T cell isolation kit
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin-streptomycin, and 2-mercaptoethanol
- Anti-CD3 and anti-CD28 antibodies
- Recombinant murine IL-6
- Recombinant human TGF- β 1
- Anti-IFN- γ and anti-IL-4 neutralizing antibodies
- **GSK805** (dissolved in DMSO)
- Tissue culture plates

Procedure:

- Isolation of Naïve CD4+ T Cells: Isolate spleens and lymph nodes from mice and prepare a single-cell suspension. Isolate naïve CD4+ T cells using a negative selection kit according to the manufacturer's instructions.
- T Cell Activation and Polarization:
 - Coat tissue culture plates with anti-CD3 antibody (e.g., 1-5 μ g/mL) overnight at 4°C.
 - Wash the plates with PBS.
 - Seed the naïve CD4+ T cells at a density of 1-2 x 10⁶ cells/mL.

- Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
- Add the Th17 polarizing cytokines: IL-6 (e.g., 20 ng/mL) and TGF-β1 (e.g., 1-5 ng/mL).
- Add neutralizing antibodies for IFN-γ and IL-4 (e.g., 10 µg/mL each) to prevent differentiation into other T helper subsets.
- **GSK805 Treatment:** Add **GSK805** (e.g., 0.5 µM) or vehicle (DMSO) to the cell cultures at the time of seeding.
- Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

Intracellular Cytokine Staining and Flow Cytometry

Materials:

- Differentiated T cells or isolated CNS-infiltrating cells
- Phorbol 12-myristate 13-acetate (PMA)
- Ionomycin
- Brefeldin A or Monensin (Golgi transport inhibitors)
- Fixation/Permeabilization buffer
- Fluorochrome-conjugated antibodies against surface markers (e.g., CD4) and intracellular cytokines (e.g., IL-17A, IFN-γ)
- Flow cytometer

Procedure:

- **Cell Restimulation:** Restimulate the cells for 4-6 hours with PMA (e.g., 50 ng/mL) and Ionomycin (e.g., 500 ng/mL) in the presence of a Golgi transport inhibitor (e.g., Brefeldin A).
- **Surface Staining:** Wash the cells and stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C.

- **Fixation and Permeabilization:** Wash the cells and then fix and permeabilize them using a commercial fixation/permeabilization kit according to the manufacturer's protocol.
- **Intracellular Staining:** Stain for intracellular cytokines (e.g., anti-IL-17A, anti-IFN- γ) for 30 minutes at 4°C in the permeabilization buffer.
- **Flow Cytometry Analysis:** Wash the cells and acquire data on a flow cytometer. Analyze the data using appropriate software to quantify the percentage of cytokine-producing cells within the CD4⁺ T cell population.

Isolation of CNS-Infiltrating Cells

Materials:

- EAE mice
- PBS
- Percoll or other density gradient medium
- Collagenase D
- DNase I
- 70 μ m cell strainers

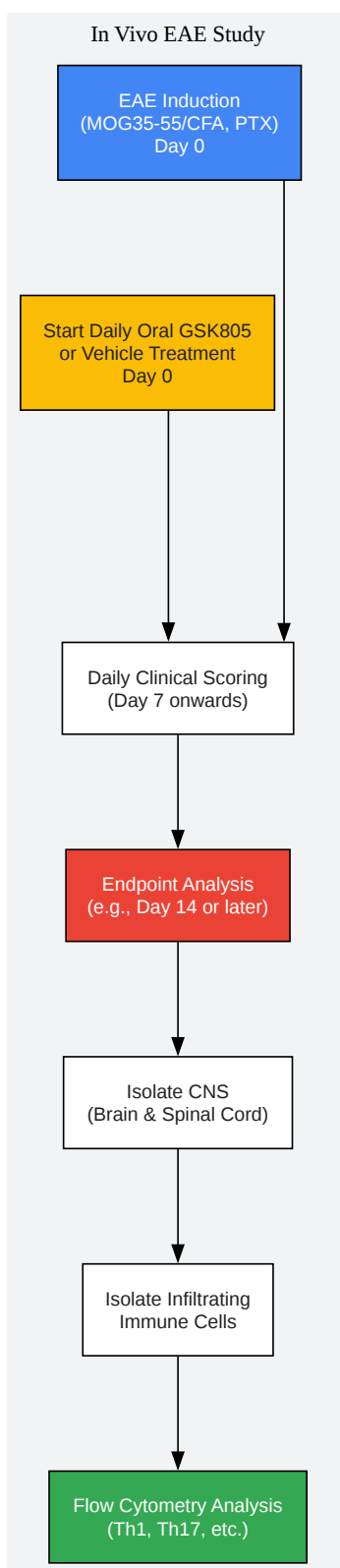
Procedure:

- **Perfuse:** Deeply anesthetize the mice and perfuse transcardially with ice-cold PBS to remove blood from the CNS.
- **Dissect:** Dissect the brain and spinal cord.
- **Homogenize:** Mechanically dissociate the tissue in digestion buffer containing Collagenase D and DNase I.
- **Incubate:** Incubate at 37°C for 30-45 minutes with gentle agitation.
- **Filter:** Pass the cell suspension through a 70 μ m cell strainer.

- **Isolate Mononuclear Cells:** Isolate the mononuclear cells by density gradient centrifugation (e.g., using a 30%/70% Percoll gradient).
- **Cell Counting and Analysis:** Collect the cells from the interphase, wash, and count them. The isolated cells are now ready for further analysis, such as flow cytometry.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of **GSK805** in the EAE model.



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Caption: Experimental Workflow for **GSK805** in EAE.

Conclusion

GSK805 represents a potent and orally bioavailable ROR γ t antagonist with demonstrated efficacy in ameliorating disease in the EAE model of multiple sclerosis. Its mechanism of action, centered on the inhibition of Th17 cell differentiation and function, addresses a key pathogenic pathway in this autoimmune disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on novel therapeutics for MS and other Th17-mediated inflammatory disorders. Further investigation into the long-term efficacy and safety of **GSK805** and other ROR γ t inhibitors is warranted to fully elucidate their therapeutic potential.

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